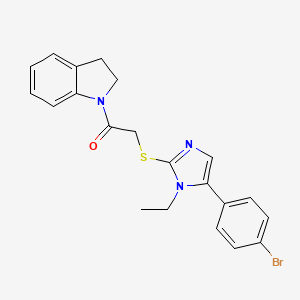

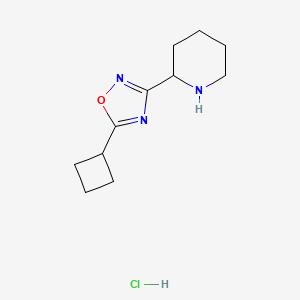

![molecular formula C15H14Cl2N4O2S B2558354 Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-75-0](/img/structure/B2558354.png)

Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a derivative of triazolopyrimidines . Triazolopyrimidines are an important class of heterocyclic compounds in organic synthesis due to their reactivity and presence in many molecules of natural, human, or plant origin . They have found numerous applications in agricultural and medicinal chemistry .

Synthesis Analysis

Triazolopyrimidines can be synthesized from aminotriazoles and pyrimidines . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings . For instance, N,7-diaryl-5-methyl-4,7-dihydro-[1,2,4]-triazolo[1,5-a]-pyrimidine-6-carboxamides were prepared by Adrom et al. via a one-pot, three-component reaction under stirring at 80 °C for the appropriate time .Molecular Structure Analysis

The molecular structure of triazolopyrimidines can show slight differences depending on the specific derivatives . X-ray crystallographic data can provide insights into these differences .Chemical Reactions Analysis

Triazolopyrimidines exhibit reactivity that allows them to participate in various chemical reactions . They can be used in the synthesis of novel compounds with potential pharmacological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can be determined using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique

Synthesis and Structural Analysis

This compound is part of a broader class of chemicals involved in the synthesis and structural analysis of heterocyclic compounds. Studies have detailed the synthetic routes to create similar structures, focusing on the preparation of triazolo[1,5-a]pyrimidines and their derivatives, which are of interest due to their potential biological activities and applications in material science. For instance, research on the synthetic utility of heteroaromatic azido compounds has led to the preparation of some 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, demonstrating the versatility of these compounds in generating complex heterocyclic systems (Westerlund, 1980).

Crystallography and Molecular Interaction

Crystallographic studies have elucidated the structure of similar triazolo[1,5-a]pyrimidine derivatives, highlighting the importance of intermolecular interactions such as hydrogen bonding and π-π stacking in determining the molecular arrangement and stability of these compounds. Such insights are crucial for understanding the physicochemical properties and potential applications of these compounds in various fields, including drug design and materials science (Boechat et al., 2014).

Antimicrobial Activity

Research into triorganotin(IV) derivatives of similar triazolo[1,5-a]pyrimidine compounds has shown promising in vitro antimicrobial activity against Gram-positive bacteria. These studies contribute to the search for new antimicrobial agents and highlight the potential of triazolo[1,5-a]pyrimidines as frameworks for developing new therapeutics (Ruisi et al., 2010).

Molecular Synthesis Techniques

Efforts to synthesize novel pyrimidines and condensed pyrimidines from this compound class have explored various synthetic techniques, including microwave-assisted synthesis. These studies not only expand the chemical toolbox for creating heterocyclic compounds but also provide insights into more efficient and sustainable synthesis methods (Divate & Dhongade-Desai, 2014).

Propriétés

IUPAC Name |

methyl 7-(2,3-dichlorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N4O2S/c1-7-10(13(22)23-2)12(8-5-4-6-9(16)11(8)17)21-14(18-7)19-15(20-21)24-3/h4-6,12H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHJVYLWEGKTIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2558272.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2558280.png)

![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B2558286.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)

![(Z)-2-cyano-3-(furan-2-yl)-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2558290.png)

![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)